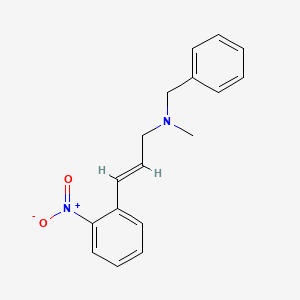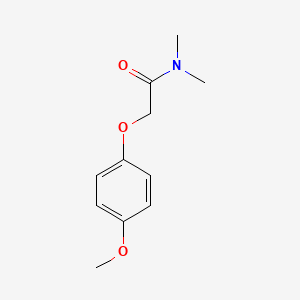![molecular formula C17H19NO3S B5695873 ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It is known for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate involves the inhibition of bacterial cell wall synthesis by binding to the enzymes involved in the process. It also disrupts the membrane integrity of bacterial cells, leading to cell death. The compound has been found to have a broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been shown to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. It also exhibits low toxicity and high selectivity towards bacterial cells, which makes it a safer alternative to existing antibiotics. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for further research on ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate. One area of interest is the development of new derivatives of this compound with improved solubility and efficacy. Another area of research is the investigation of its potential applications in the treatment of various bacterial infections, including multidrug-resistant strains. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate involves the reaction of ethyl 4,5-dimethyl-3-thiophenecarboxylate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been shown to possess antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-21-17(20)15-11(2)12(3)22-16(15)18-14(19)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKPZMZGJRNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
![{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)


